Insulin Detemir

Catalog No.
S1544243
CAS No.
169148-63-4
M.F
C267H402N64O76S6
M. Wt
5917 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Insulin Detemir

CAS Number

169148-63-4

Product Name

Insulin Detemir

IUPAC Name

(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-6-(tetradecanoylamino)hexanoic acid

Molecular Formula

C267H402N64O76S6

Molecular Weight

5917 g/mol

InChI

InChI=1S/C267H402N64O76S6/c1-29-32-33-34-35-36-37-38-39-40-50-64-204(347)280-95-52-51-61-170(265(404)405)298-256(395)197-63-54-97-331(197)264(403)220(147(28)336)330-248(387)182(110-154-71-79-160(340)80-72-154)309-240(379)178(106-150-59-48-43-49-60-150)307-237(376)177(105-149-57-46-42-47-58-149)289-207(350)120-282-223(362)162(62-53-96-281-267(276)277)291-227(366)163(84-91-209(352)353)288-206(349)119-283-225(364)192-126-409-410-127-193(252(391)314-187(266(406)407)115-203(275)346)319-241(380)181(109-153-69-77-159(339)78-70-153)308-245(384)185(113-201(273)344)312-231(370)168(86-93-211(356)357)295-233(372)172(99-134(6)7)300-229(368)164(81-88-198(270)341)293-238(377)179(107-151-65-73-157(337)74-66-151)305-235(374)173(100-135(8)9)304-250(389)189(123-333)315-253(392)195-129-412-411-128-194(318-232(371)166(83-90-200(272)343)292-228(367)169(87-94-212(358)359)297-258(397)216(142(22)23)327-262(401)217(143(24)30-2)323-205(348)116-268)254(393)320-196(255(394)329-219(146(27)335)263(402)316-190(124-334)251(390)328-218(144(25)31-3)261(400)322-195)130-413-408-125-191(317-236(375)174(101-136(10)11)301-242(381)183(111-155-117-278-131-285-155)310-230(369)165(82-89-199(271)342)294-244(383)186(114-202(274)345)313-259(398)213(139(16)17)324-222(361)161(269)104-148-55-44-41-45-56-148)224(363)284-121-208(351)290-188(122-332)249(388)311-184(112-156-118-279-132-286-156)243(382)303-176(103-138(14)15)247(386)325-214(140(18)19)257(396)296-167(85-92-210(354)355)226(365)287-145(26)221(360)299-171(98-133(4)5)234(373)306-180(108-152-67-75-158(338)76-68-152)239(378)302-175(102-137(12)13)246(385)326-215(141(20)21)260(399)321-192/h41-49,55-60,65-80,117-118,131-147,161-197,213-220,332-340H,29-40,50-54,61-64,81-116,119-130,268-269H2,1-28H3,(H2,270,341)(H2,271,342)(H2,272,343)(H2,273,344)(H2,274,345)(H2,275,346)(H,278,285)(H,279,286)(H,280,347)(H,282,362)(H,283,364)(H,284,363)(H,287,365)(H,288,349)(H,289,350)(H,290,351)(H,291,366)(H,292,367)(H,293,377)(H,294,383)(H,295,372)(H,296,396)(H,297,397)(H,298,395)(H,299,360)(H,300,368)(H,301,381)(H,302,378)(H,303,382)(H,304,389)(H,305,374)(H,306,373)(H,307,376)(H,308,384)(H,309,379)(H,310,369)(H,311,388)(H,312,370)(H,313,398)(H,314,391)(H,315,392)(H,316,402)(H,317,375)(H,318,371)(H,319,380)(H,320,393)(H,321,399)(H,322,400)(H,323,348)(H,324,361)(H,325,386)(H,326,385)(H,327,401)(H,328,390)(H,329,394)(H,330,387)(H,352,353)(H,354,355)(H,356,357)(H,358,359)(H,404,405)(H,406,407)(H4,276,277,281)/t143-,144-,145-,146+,147+,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,213-,214-,215-,216-,217-,218-,219-,220-/m0/s1

InChI Key

UGOZVNFCFYTPAZ-IOXYNQHNSA-N

SMILES

Array

Synonyms

12C-Lys(B29)-DB30I, B29 tetradecanoyl Lys B30 des Ala insulin, B29-tetradecanoyl-Lys-B30-des-Ala-insulin, basal insulin detemir, Des-(B30)-insulin, Lys(B29)-tetradecanoyl, Detemir, Basal Insulin, Detemir, Insulin, insulin detemir, Insulin Detemir, Basal, Insulin, Tetradecanoyl-Lys(B29)-des-Ala(B30), Insulin, Tetradecanoyllysyl(B29)-desalanyl(B30), Levemir, NN 304, NN-304, NN304

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C5CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C6CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)C)CC(C)C)CC7=CC=C(C=C7)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC8=CNC=N8)CO)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC=N9)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N6)C(C)CC)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN)CO)CC(C)C)CC1=CC=C(C=C1)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]5CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)C(C)C)CC(C)C)CC7=CC=C(C=C7)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC8=CNC=N8)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9=CNC=N9)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N6)[C@@H](C)CC)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN)CO)CC(C)C)CC1=CC=C(C=C1)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)O

The exact mass of the compound Lecemir is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Pancreatic Hormones - Insulins - Insulin, Long-Acting. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Drugs used in diabetes -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Pharmacokinetics and Pharmacodynamics

  • Absorption and action profile

    Researchers have investigated the absorption and action profile of Lecemir compared to other long-acting insulins. Studies have shown that Lecemir has a slow and sustained release profile, leading to a more consistent blood sugar control throughout the day ().

  • Impact on glycemic control

    Clinical trials have evaluated the effectiveness of Lecemir in achieving glycemic control (hemoglobin A1c) in diabetic patients. These studies provide valuable data for optimizing treatment regimens and assessing Lecemir's performance compared to other medications ().

Combination Therapy

  • Lecemir with other diabetes medications: Researchers have explored the use of Lecemir in combination with other diabetes medications, such as oral hypoglycemics or rapid-acting insulins. This research helps determine the most effective treatment strategies for individual patient needs ().

Specific Patient Populations

  • Lecemir in children and adolescents

    Studies have investigated the safety and efficacy of Lecemir in younger populations with diabetes. This research helps establish appropriate dosing and management strategies for children and adolescents ().

  • Lecemir in pregnancy

    Researchers are exploring the use of Lecemir for glycemic control in pregnant women with diabetes. This research aims to identify safe and effective insulin regimens during pregnancy to optimize maternal and fetal health outcomes ().

Insulin detemir is a long-acting insulin analogue used primarily in the management of diabetes mellitus, both Type 1 and Type 2. It is designed to provide a stable and prolonged effect on blood glucose levels, mimicking the basal insulin secretion of the pancreas. Unlike human insulin, which has a more variable pharmacokinetic profile, insulin detemir offers a predictable action due to its unique structural modifications. Specifically, it features a 14-carbon fatty acid chain (myristic acid) attached to the lysine at position B29 of the insulin molecule, which enhances its binding to albumin and slows its absorption from the injection site .

The primary chemical reaction involved in the formation of insulin detemir is the acylation of the amino acid lysine at position B29. This modification replaces threonine at position B30 with myristic acid through an acylation reaction. The resulting compound demonstrates high affinity for human albumin, which is crucial for its prolonged action . Upon administration, insulin detemir undergoes metabolism involving cleavage of disulfide bridges between its A- and B-chains, leading to inactive metabolites that are further degraded .

Insulin detemir is synthesized using recombinant DNA technology in yeast cells (Saccharomyces cerevisiae). The process begins with the expression of an insulin precursor, which undergoes cation exchange chromatography followed by crystallization steps. The critical step involves introducing the myristoyl group through an acylation reaction on the lysine residue at position B29. This is followed by purification processes including chromatographic steps and precipitation before final crystallization and drying . The entire manufacturing process is rigorously validated to ensure consistency and quality.

Insulin detemir has been studied for potential interactions with various drugs and substances. More than 98% of circulating insulin detemir binds to albumin, which minimizes interactions with other protein-bound medications . Studies have indicated that there are no clinically significant interactions between insulin detemir and fatty acids or other drugs that are also protein-bound. This characteristic enhances its safety profile during concurrent medication use.

Insulin detemir shares similarities with other long-acting insulins but has distinct features that set it apart:

Compound NameStructure ModificationDuration of ActionUnique Features
Insulin GlargineSubstitution at A21 (glycine)Up to 24 hoursForms microprecipitates upon injection
Insulin NPHAddition of protamine10-16 hoursIntermediate-acting; variable absorption
Insulin LisproPosition B28 (proline) substitution3-5 hoursRapid-acting; designed for postprandial control
Insulin AspartPosition B28 (proline) substitution3-5 hoursRapid-acting; similar application as Lispro

Uniqueness of Insulin Detemir: The key differentiator for insulin detemir is its fatty acid modification, which allows for slow absorption and prolonged action without significant peaks in serum concentration. This results in more stable plasma levels compared to other insulins such as NPH or glargine, making it particularly beneficial for patients who experience variability in glycemic control .

XLogP3

-3.5

Hydrogen Bond Acceptor Count

87

Hydrogen Bond Donor Count

76

Exact Mass

5914.7950469 Da

Monoisotopic Mass

5912.7883372 Da

Heavy Atom Count

413

UNII

4FT78T86XV

Drug Indication

Insulin detemir is indicated to improve glycemic control in adults and children with diabetes mellitus.
FDA Label
Treatment of diabetes mellitus in adults, adolescents and children aged 1 year and above.
Treatment of type II diabetes mellitus, Treatment of type I diabetes mellitus

Pharmacology

Insulin Detemir is a long-lasting, recombinant version of human insulin. It is an insulin analogue with myristic acid bound to the lysine at position B29 and a deletion of B30.

MeSH Pharmacological Classification

Hypoglycemic Agents

ATC Code

A10AE05
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10A - Insulins and analogues
A10AE - Insulins and analogues for injection, long-acting
A10AE05 - Insulin detemi

Mechanism of Action

Insulin detemir binds to the insulin receptor (IR), a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units. The binding of insulin to the alpha subunit of IR stimulates the tyrosine kinase activity intrinsic to the beta subunit of the receptor. The bound receptor autophosphorylates and phosphorylates numerous intracellular substrates such as insulin receptor substrates (IRS) proteins, Cbl, APS, Shc and Gab 1. Activation of these proteins leads to the activation of downstream signalling molecules including PI3 kinase and Akt. Akt regulates the activity of glucose transporter 4 (GLUT4) and protein kinase C (PKC), both of which play critical roles in metabolism and catabolism. Insulin detemir’s long duration of action appears to be a result of slow systemic absorption from the injection site and delayed distribution to target tissues. The myristic acid side chain on insulin detemir increases self-association and gives it a high binding affinity to serum albumin. These features slow its distribution into target tissues and prolong its duration of action.

Absorption Distribution and Excretion

After subcutaneous injection of LEVEMIR in healthy subjects and in patients with diabetes, insulin detemir serum concentrations had a relatively constant concentration/time profile over 24 hours with the maximum serum concentration (Cmax) reached between 6-8 hours post dose. When single dose of 0.5 units/kg of insulin detemir was given to adult type 1 diabetes patients, the maximum serum concentration (Cmax) was 4,641 ± 2,299 pmol/L.Insulin detemir was more slowly absorbed after subcutaneous administration to the thigh where AUC0-5h was 30 40% lower and AUC0-∞ was 10% lower than the corresponding AUCs with subcutaneous injections to the deltoid and abdominal regions. Insulin detemir has a slow and prolonged absorption and a relatively constant concentration/time profile over 24 hours with no pronounced peak. The median time to maximum serum insulin concentration was 12 hours after injection. On average, serum insulin concentrations declined to baseline by approximately 24 hours. The absolute bioavailability of insulin detemir is approximately 60%.
30 to 80% of circulating insulin is removed by the kidney.
Insulin detemir has an apparent volume of distribution of approximately 0.1 L/kg.
The apparent clearance (CL/F) was fairly consistent among different patients population with type 1 diabetes. It was estimated to be 3.43 ± 1.36 L/min·kg in 6 to 12 years old patients, 3.74 ± 0.98 L/min·kg in 13 to 17 years old, and 3.41 ± 1.00 L/min·kg in adult patients (18-65 years old).

Metabolism Metabolites

The liver and kidney play the major role in metabolizing insulin.However, while the liver predominantly metabolizes endogenous insulin, exogenous insulin is primarily metabolized due to the kidney since it is not directly delivered into the portal system.

Wikipedia

Insulin detemir

Biological Half Life

After subcutaneous administration in patients with type 1 diabetes, insulin detemir has a terminal half-life of 5 to 7 hours depending on dose.

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 04-14-2024

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